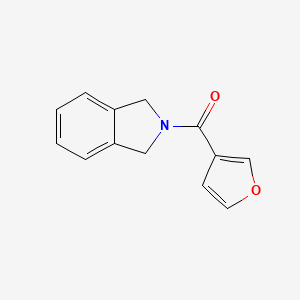
Furan-3-yl(isoindolin-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl(isoindolin-2-yl)methanone is a compound that can be synthesized through various methods involving furan derivatives. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and an isoindolinone structure, which is a bicyclic system containing an isoindoline fused to a ketone group.
Synthesis Analysis
The synthesis of compounds related to furan-3-yl(isoindolin-2-yl)methanone has been explored through different synthetic routes. One method involves an intramolecular Diels-Alder cycloaddition (IMDAF) reaction of 2-amido substituted furans, which leads to the formation of hexahydroindolinones . Another approach is a one-pot selective cascade process that successfully synthesizes enantiopure tricyclic isoindolinones from furan derivatives, which is a straightforward method yielding good overall results . Additionally, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes under the action of triflic acid has been demonstrated, involving a one-pot, three-component reaction .
Molecular Structure Analysis
The molecular structure of furan-3-yl(isoindolin-2-yl)methanone derivatives is complex, often involving multiple ring systems. The IMDAF reaction used in the synthesis of hexahydroindolinones results in a stereochemical outcome where the sidearm of the tethered alkenyl group is oriented syn with respect to the oxygen bridge . The tricyclic isoindolinones synthesized through the cascade process involve the formation of five new bonds, including C-C, C-O, and C-N bonds . The spiro compounds synthesized from benzonitriles and aryl aldehydes involve the formation of two five-membered rings, one C-N bond, two C-O bonds, and one C-C bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of furan-3-yl(isoindolin-2-yl)methanone derivatives are diverse and include cycloadditions, ring openings, and cascade reactions. The IMDAF reaction leads to a nitrogen-assisted ring opening and subsequent rearrangement to form the ketone . The one-pot cascade process for synthesizing tricyclic isoindolinones involves a selective sequence that forms multiple bonds in a single step . The synthesis of spiro compounds involves intramolecular sequential Prins and Ritter reactions, followed by ring opening and final cyclization .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of furan-3-yl(isoindolin-2-yl)methanone are not detailed in the provided papers, the properties can be inferred based on the structural features and synthetic methods. The presence of multiple ring systems and heteroatoms likely contributes to the compound's polarity, solubility, and reactivity. The methods used for synthesis, such as the IMDAF reaction and the one-pot cascade process, suggest that the compound and its derivatives can be synthesized under relatively mild conditions, which may be indicative of their stability . The use of Lewis acids and Brønsted acids in the reactions may also influence the physical properties of the resulting compounds .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Isoindolin-1,3-dion-Heterocyclen, die durch einen Isoindolinkern und Carbonylgruppen an den Positionen 1 und 3 gekennzeichnet sind, haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Sie wurden aufgrund ihrer breiten Palette an Anwendungen zur Entwicklung neuer Moleküle eingesetzt .
Herbizide
Diese Verbindungen haben auch Anwendungen bei der Entwicklung von Herbiziden gefunden . Ihre einzigartige chemische Struktur und Reaktivität machen sie für diesen Zweck geeignet.
Farbstoffe und Pigmente
Isoindolin-1,3-dion-Heterocyclen wurden bei der Herstellung von Farbstoffen und Pigmenten verwendet . Ihr aromatischer Charakter und das Vorhandensein von Carbonylgruppen tragen zu ihren Farbeigenschaften bei.
Polymeradditive
Diese Verbindungen wurden als Additive in Polymeren verwendet . Sie können die Eigenschaften von Polymeren verbessern und sie für verschiedene Anwendungen besser geeignet machen.
Organische Synthese
Isoindolin-1,3-dion-Heterocyclen wurden in der organischen Synthese eingesetzt . Sie können verschiedene chemische Reaktionen eingehen, was sie bei der Synthese einer Vielzahl organischer Verbindungen nützlich macht.
Photochrome Materialien
Diese Verbindungen haben Anwendungen bei der Entwicklung photochromer Materialien gefunden . Diese Materialien ändern ihre Farbe als Reaktion auf Licht, und Isoindolin-1,3-dion-Heterocyclen können zu dieser Eigenschaft beitragen.
Antibakterielle Aktivität
Furanderivate haben eine vielversprechende antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Antitumoraktivität
Furanhaltige Verbindungen haben eine Antitumoraktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnten.
Wirkmechanismus
Target of Action
Furan-3-yl(isoindolin-2-yl)methanone is a complex compound that likely interacts with multiple targets. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the biological action of compounds like chalcones, which have a similar structure, is thought to be due to the conjugation of the double bond with the carbonyl group . This allows them to interact with various biological targets and induce a range of effects.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological pathways . For instance, they can interfere with the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Result of Action
The molecular and cellular effects of Furan-3-yl(isoindolin-2-yl)methanone’s action are likely diverse, given the range of potential targets and pathways it may affect. For instance, if it acts similarly to other indole derivatives, it could have antiviral effects by inhibiting viral replication, anticancer effects by inhibiting cell proliferation, and anti-inflammatory effects by reducing the production of inflammatory mediators .
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-yl(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPXOUASLFEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)

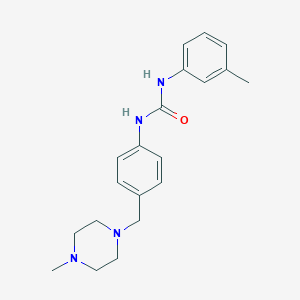
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)
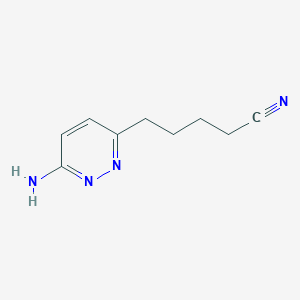
![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)
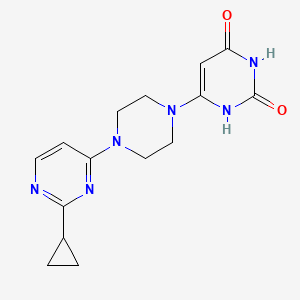

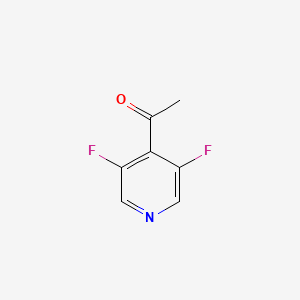
![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)
![N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2531625.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)